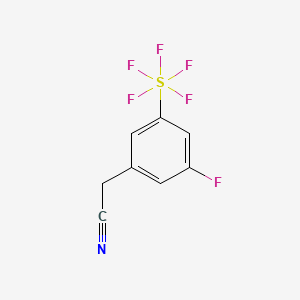
Cyclopropyl(2,3-difluorophenyl)methanamine
概要
説明
Cyclopropyl(2,3-difluorophenyl)methanamine is a chemical compound with the molecular formula C10H11F2N. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound has been found to be effective in the treatment of depression, anxiety, and chronic pain.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Cyclopropyl(2,3-difluorophenyl)methanamine involves several steps. One method includes the reaction of racemic chloro phenethyl alcohol with N-protection proline under the effects of a condensing agent and a catalyst. This reaction produces chiral chlorohydrin, which is then converted to an epoxy compound under alkaline conditions. The epoxy compound reacts with TEPA to form cyclopropyl ethyl formate, which is then converted to cyclopropanecarboxylic acid. Finally, cyclopropanecarboxylic acid undergoes Curtius rearrangement to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: Cyclopropyl(2,3-difluorophenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,3-difluorophenyl)ketone, while reduction can produce cyclopropyl(2,3-difluorophenyl)methanol .
科学的研究の応用
Cyclopropyl(2,3-difluorophenyl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in treating mental health disorders and chronic pain. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of Cyclopropyl(2,3-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. This modulation helps alleviate symptoms of depression and anxiety. The compound’s effects on pain are thought to be mediated through its interaction with opioid receptors and other pain-related pathways .
類似化合物との比較
Similar Compounds: Similar compounds to Cyclopropyl(2,3-difluorophenyl)methanamine include Cyclopropyl(2,6-difluorophenyl)methanamine and Cyclopropyl(2,3-difluorophenyl)methanol. These compounds share structural similarities but differ in their specific functional groups and properties .
Uniqueness: this compound is unique due to its specific combination of a cyclopropyl group and difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it particularly effective in its applications. Its ability to modulate neurotransmitter systems and interact with pain pathways sets it apart from other similar compounds .
特性
IUPAC Name |
cyclopropyl-(2,3-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRGCHBTYRYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C(=CC=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



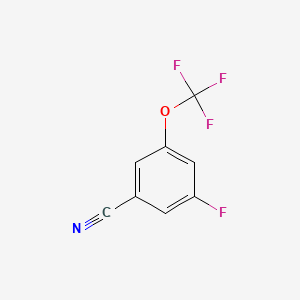
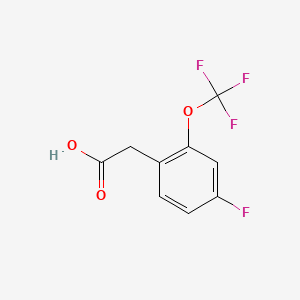
![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)

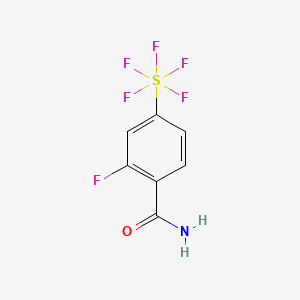

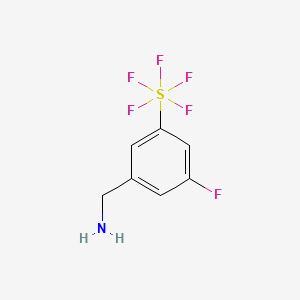



![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)

